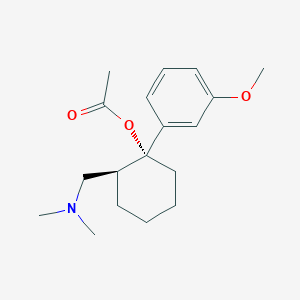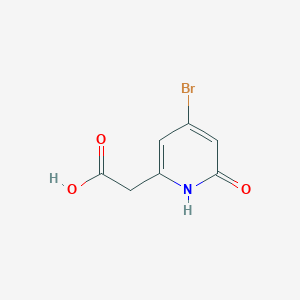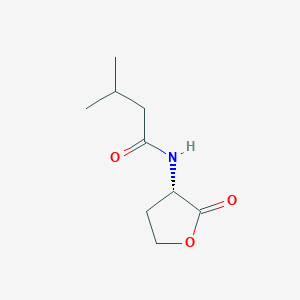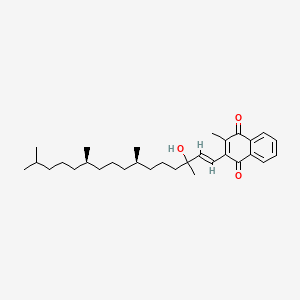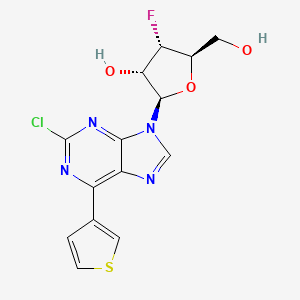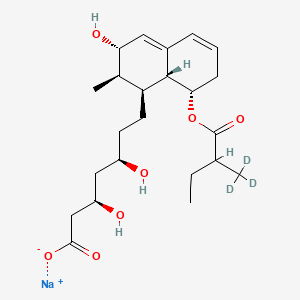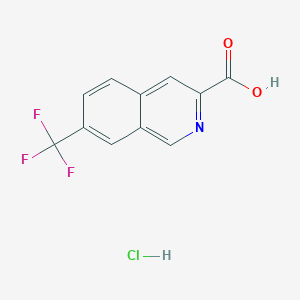
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound features a trifluoromethyl group attached to an isoquinoline ring, which contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride typically involves multi-step organic reactionsThe final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. This interaction can modulate the activity of target proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Fluoxetine: Known for its use as an antidepressant, it also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar structural motif.
Trifluoromethylated Phenols and Anilines: These compounds share the trifluoromethyl group and exhibit similar reactivity.
Uniqueness: What sets 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride apart is its isoquinoline ring, which provides unique electronic and steric properties. This structural feature enhances its utility in various chemical reactions and its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H7ClF3NO2 |
|---|---|
Molecular Weight |
277.62 g/mol |
IUPAC Name |
7-(trifluoromethyl)isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H6F3NO2.ClH/c12-11(13,14)8-2-1-6-4-9(10(16)17)15-5-7(6)3-8;/h1-5H,(H,16,17);1H |
InChI Key |
QDKGTNFHBSRKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


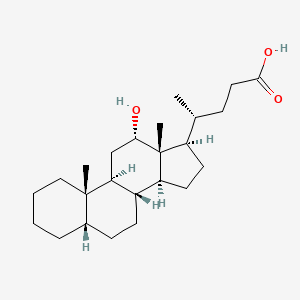
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
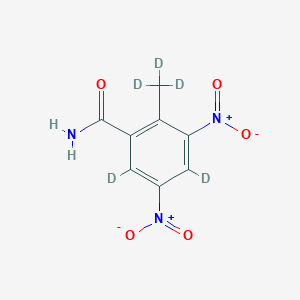
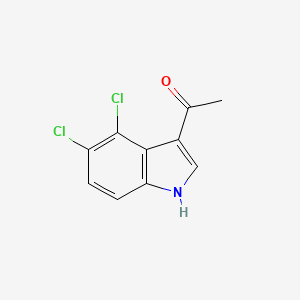
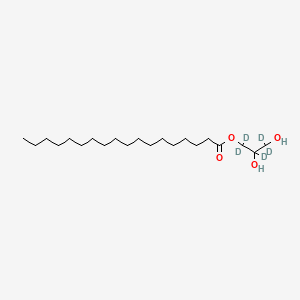
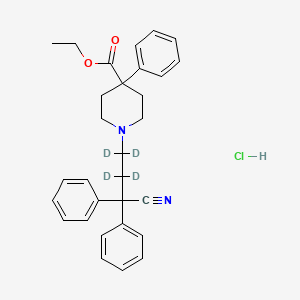
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
